(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid
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Overview
Description
®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature. This method is catalyst-free, efficient, and environmentally benign .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemoselective protection methods. The operational simplicity, cleaner reaction, rapid convergence, functional group tolerance, excellent yield, high selectivity, and solvent recyclability make this protocol feasible and economical for industrial applications .
Chemical Reactions Analysis
Types of Reactions
®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under mild conditions using reagents like oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Common Reagents and Conditions
Oxalyl Chloride in Methanol: Used for the mild deprotection of the Boc group.
Glycerol: Used as a solvent in the chemoselective N-tert-butyloxycarbonylation of amines.
Major Products Formed
Free Amine: Formed after the deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid has various applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Biology: Its derivatives are used in the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl (Boc) Protected Amines: Compounds with similar Boc-protected amine groups.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
®-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its chiral nature and the presence of a Boc-protected amine group, which provides stability and reactivity in various synthetic applications. Its efficient and environmentally benign synthesis methods further enhance its significance in research and industrial applications .
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIQZVMCRTQQX-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191664-14-9 |
Source
|
Record name | (R)-2-[(Boc-amino)methyl]-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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